Cilostazol-d4 is synthesized from cilostazol, which is derived from various chemical precursors. The compound falls under the category of pharmaceutical agents that modulate cardiovascular function and is classified as an antiplatelet medication.
The synthesis of cilostazol-d4 involves several key steps that incorporate deuterium into the cilostazol structure. The primary methods include:
The industrial production of cilostazol-d4 focuses on optimizing yield and purity through controlled reaction environments and quality control measures.
Cilostazol-d4 has a molecular formula of , with a molecular weight of approximately 369.46 g/mol. The incorporation of deuterium alters its isotopic composition, which can be represented structurally as follows:
C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O
[2H]C([2H])(CC1=NN=NN1C2CCC(CC2)O)C([2H])([2H])COC3=CC4=C(C=C3)NC(=O)CC4
.The structural modifications due to deuteration can influence the compound's stability and reactivity.
Cilostazol-d4 can undergo various chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions used.
The mechanism of action for cilostazol-d4 mirrors that of cilostazol. It acts primarily by inhibiting phosphodiesterase type III, leading to elevated levels of cAMP in platelets. This increase results in:
This mechanism underscores the compound's therapeutic potential in cardiovascular applications.
Cilostazol-d4 exhibits distinct physical and chemical properties due to its deuterated nature:
These properties are crucial for its application in both laboratory research and pharmaceutical formulations .
Cilostazol-d4 is utilized in various scientific contexts:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3